
2-(4-Chlorophenyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)quinoline-8-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)quinoline-8-carboxamide typically involves the reaction of 4-chloroaniline with quinoline-8-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond . The reaction conditions often include the use of an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) and may require heating to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, may be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chlorophenyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOMe, KOtBu, polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylquinoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of protein kinases, which are crucial regulators of cell survival and proliferation . By binding to the active site of these kinases, the compound can disrupt their function, leading to the inhibition of cancer cell growth and induction of apoptosis . Additionally, it may interact with other cellular pathways involved in protein synthesis and DNA replication .
Comparación Con Compuestos Similares
Quinoline-4-carboxamide: Known for its antimalarial activity and inhibition of translation elongation factor 2 (PfEF2).
Quinoline-2-carboxamide: Studied for its anti-tubercular activity and potential as a mycobacterial membrane protein large 3 (MmpL3) inhibitor.
4-Arylthiazole-2-carboxamide: Investigated for its antimicrobial and anticancer properties.
Uniqueness: 2-(4-Chlorophenyl)quinoline-8-carboxamide stands out due to its specific structural features, such as the presence of a chloro group on the phenyl ring and a carboxamide group on the quinoline ring. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Propiedades
Número CAS |
655222-55-2 |
|---|---|
Fórmula molecular |
C16H11ClN2O |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H11ClN2O/c17-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(18)20)15(11)19-14/h1-9H,(H2,18,20) |
Clave InChI |
QZLXUWIFLUQKLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


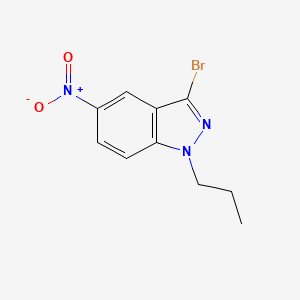
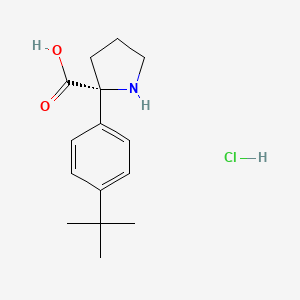
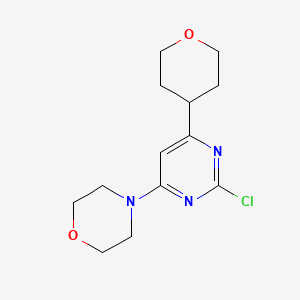
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
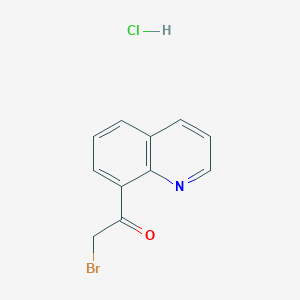
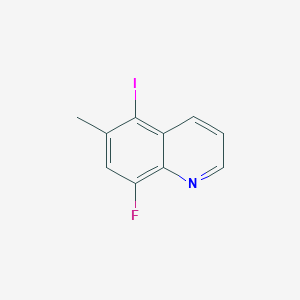
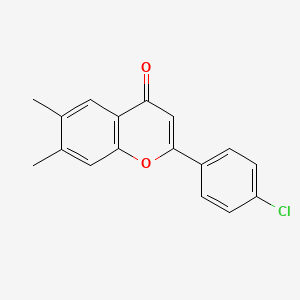
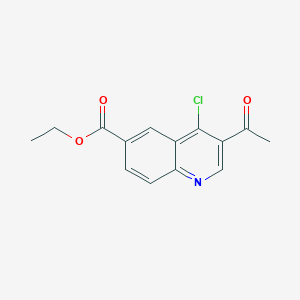
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
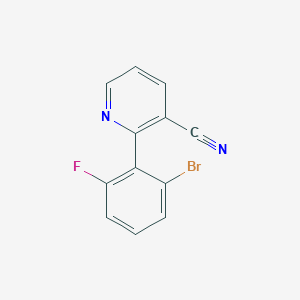
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
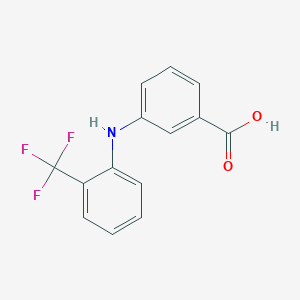

![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)
